molecular formula C39H68N12O13 B12541450 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine CAS No. 654638-12-7

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine

Cat. No.: B12541450
CAS No.: 654638-12-7
M. Wt: 913.0 g/mol
InChI Key: GBIZGQIACAWRBC-PJYAFMLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic peptide featuring a unique sequence of amino acids, including L-ornithine modified with a diaminomethylidene group and repetitive serine (S) and proline (P) residues. Its structure combines charged and hydrophobic residues, which may influence its solubility, stability, and biological interactions.

Properties

CAS No.

654638-12-7

Molecular Formula

C39H68N12O13

Molecular Weight

913.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H68N12O13/c1-20(2)14-23(32(57)47-26(18-53)34(59)49-27(19-54)35(60)48-25(17-52)33(58)46-24(38(63)64)15-21(3)4)45-36(61)28-9-6-13-51(28)37(62)29-10-7-12-50(29)30(55)16-44-31(56)22(40)8-5-11-43-39(41)42/h20-29,52-54H,5-19,40H2,1-4H3,(H,44,56)(H,45,61)(H,46,58)(H,47,57)(H,48,60)(H,49,59)(H,63,64)(H4,41,42,43)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

GBIZGQIACAWRBC-PJYAFMLMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.

    Substitution: This reaction can replace specific functional groups with others, potentially altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₃H₇₅N₁₇O₉
  • Molecular Weight : 974.2 g/mol
  • IUPAC Name : (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid .

Chemistry

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine serves as a model compound for studying peptide synthesis and modification. Its complex structure allows researchers to explore various synthetic pathways and reaction mechanisms, particularly in solid-phase peptide synthesis (SPPS) methods, which involve:

  • Resin Loading : Attachment of the initial amino acid to a solid resin.
  • Deprotection : Removal of protective groups from the amino acids.
  • Coupling : Activation and addition of subsequent amino acids.
  • Cleavage : Release of the synthesized peptide from the resin.

Biology

In biological research, this compound is investigated for its potential role in cellular signaling and protein interactions. The unique sequence of amino acids may mimic natural substrates or inhibitors, influencing various biological pathways. Studies have shown that it can modulate activity through interactions with specific molecular targets such as enzymes or receptors, leading to changes in gene expression and cellular behavior.

Medicine

The therapeutic potential of this compound is being explored in treating diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing peptide-based therapeutics that can selectively target specific proteins or pathways.

Industry

In industrial applications, this compound is utilized in developing novel biomaterials and drug delivery systems. Its structural properties allow for the creation of peptide-based materials that can be used in various applications, including tissue engineering and regenerative medicine.

Summary Table of Applications

Application AreaDescription
ChemistryModel for peptide synthesis; studies on reaction mechanisms
BiologyInvestigated for cellular signaling; protein interactions
MedicinePotential therapeutic uses; targeting diseases like cancer
IndustryDevelopment of biomaterials; drug delivery systems

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other peptides containing N⁵-(diaminomethylidene)-L-ornithine and proline/serine repeats. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Features Reference
N⁵-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine Not explicitly provided Not available Contains 3× serine repeats, 2× proline repeats, and modified ornithine.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine C₃₇H₆₈N₁₀O₉S 829.06 g/mol Methionine (M) replaces serine in positions 4, introduces sulfur-containing residue.
L-Prolyl-L-leucyl-glycine amide C₁₃H₂₄N₄O₃ 284.3 g/mol Shorter chain; demonstrated antiparkinsonian activity in clinical studies.
N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine C₃₃H₅₄N₈O₈ 706.83 g/mol Tyrosine (Y) and threonine (T) residues introduce hydroxyl groups for potential signaling roles.

Functional and Pharmacological Comparisons

  • In contrast, L-prolyl-L-leucyl-glycine amide (a tripeptide) showed antiparkinsonian effects in a 1972 study, reducing levodopa-induced dyskinesias . This highlights the importance of chain length and residue selection in therapeutic activity.
  • Stability and Solubility :

    • The inclusion of multiple serine residues may enhance hydrophilicity compared to methionine-containing analogs (e.g., the compound in ). Methionine’s sulfur atom could increase susceptibility to oxidation, reducing shelf-life.
  • Synthetic Feasibility :

    • Peptides with repetitive sequences (e.g., triple serine) may pose challenges in solid-phase synthesis due to aggregation, unlike shorter analogs like the tripeptide in .

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies directly analyze the target compound’s biological activity or pharmacokinetics. The compound in shares the modified ornithine group but lacks serine repeats, emphasizing the need for comparative studies on sequence-function relationships.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-leucine is a complex peptide with significant potential in various biological applications. Its structure, characterized by multiple amino acid residues, suggests a range of biological activities, particularly in pharmacology and biochemistry. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₈N₈O₄
  • Molecular Weight: 1327.6 g/mol
  • CAS Number: 165174-60-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.

  • Enzyme Interaction: The peptide may act as a substrate or inhibitor for certain enzymes, impacting metabolic pathways.
  • Cell Signaling: By binding to cellular receptors, it can influence signal transduction pathways, potentially affecting cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines by interfering with critical cellular processes such as DNA replication and repair.
  • Antimicrobial Properties: The peptide has shown potential antimicrobial activity against specific bacterial strains, possibly through disruption of bacterial cell membranes.
  • Immunomodulation: It may enhance immune responses by activating specific immune cells, although detailed mechanisms remain to be elucidated.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) cells, showing a dose-dependent response. The IC50 value was significantly lower than that of standard chemotherapeutic agents like methotrexate .
    • Another investigation into its antimicrobial properties revealed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections .
  • In Vivo Studies:
    • Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicated favorable absorption and distribution profiles, with significant antitumor effects observed in xenograft models .

Data Summary Table

Biological Activity Effect Study Reference
AntitumorInhibition of MCF-7 cell growth
AntimicrobialActivity against S. aureus
ImmunomodulationActivation of immune cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.